Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate
Description
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate is a substituted benzoate ester featuring a hydroxyl group at the 4-position and a methylcarbamoyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 237.20 g/mol. This compound is structurally characterized by its ester (methoxycarbonyl) and amide (methylcarbamoyl) functionalities, which influence its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-11-9(13)7-5-6(10(14)15-2)3-4-8(7)12/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
BZSSXNMBMIGXNR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate typically involves the esterification of 4-hydroxy-3-(methylcarbamoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(methylcarbamoyl)benzaldehyde or 4-hydroxy-3-(methylcarbamoyl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(methylcarbamoyl)benzyl alcohol.
Substitution: Formation of 4-halo-3-(methylcarbamoyl)benzoate derivatives.
Scientific Research Applications
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Bioactivity: Methyl 4-(carbamoylamino)benzoate and its ethyl analog are noted for their role in aquaporin inhibition studies, suggesting that carbamoyl groups enhance target binding . In contrast, Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate’s hydroxyl and methylcarbamoyl groups may confer distinct hydrogen-bonding capabilities, though direct biological data are absent in the evidence.
- Synthetic Utility: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate serves as a precursor for chloropropoxy-substituted benzamides, highlighting the reactivity of hydroxyl groups in nucleophilic substitution reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Methyl 3-methylbenzoate | Ethyl 4-(carbamoylamino)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 237.20 | 150.18 | 208.21 |
| Functional Groups | -OH, -COOCH₃, -CONHCH₃ | -COOCH₃, -CH₃ | -COOCH₂CH₃, -CONH₂ |
| Solubility (Predicted) | Moderate in polar solvents (e.g., acetone) | High in organic solvents | Moderate in DMSO/water |
| Stability | Hydrolytically sensitive (ester/amide) | Stable | Sensitive to hydrolysis |
Insights :
- The hydroxyl and methylcarbamoyl groups in this compound likely reduce its lipophilicity compared to non-polar analogs like methyl 3-methylbenzoate, impacting bioavailability .
- Hydrolytic instability is a shared limitation among ester- and amide-containing benzoates, necessitating stabilized formulations for pharmaceutical applications .
Structure-Activity Relationship (SAR) Trends
- Carbamoyl vs. Carbamoylamino Groups: Ethyl 4-(carbamoylamino)benzoate exhibited superior aquaporin inhibition compared to methyl 4-(carbamoylamino)benzoate, indicating that ethyl esters may enhance binding affinity . The methylcarbamoyl group in the target compound could offer steric or electronic advantages over carbamoylamino derivatives.
- Hydroxyl Group Impact : Hydroxyl-substituted benzoates (e.g., methyl 4-hydroxy-3-(trifluoromethyl)benzoate) are critical intermediates for further functionalization, as seen in the synthesis of benzamide drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
